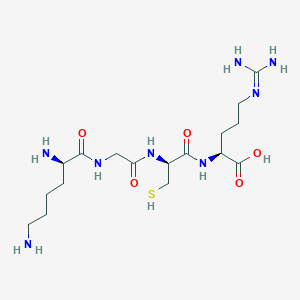
L-Arginine, D-lysylglycyl-D-cysteinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Arginine, D-lysylglycyl-D-cysteinyl- is a compound that combines the amino acids L-Arginine, D-lysine, glycine, and D-cysteine. L-Arginine is a semi-essential amino acid involved in the formation of nitric oxide, which plays a crucial role in cardiovascular health D-lysine, glycine, and D-cysteine are also amino acids that contribute to various biological functions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine, D-lysylglycyl-D-cysteinyl- typically involves the stepwise coupling of the individual amino acids. This can be achieved using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The process generally includes the following steps:
Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites on the amino acids.
Coupling Reactions: The amino acids are sequentially coupled using coupling reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Deprotection: After the coupling reactions, the protecting groups are removed to yield the final peptide.
Industrial Production Methods
Industrial production of L-Arginine, D-lysylglycyl-D-cysteinyl- may involve large-scale SPPS or fermentation processes. In fermentation, genetically engineered microorganisms can be used to produce the peptide by expressing the corresponding genes.
Chemical Reactions Analysis
Types of Reactions
L-Arginine, D-lysylglycyl-D-cysteinyl- can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of substituted peptides with modified side chains.
Scientific Research Applications
L-Arginine, D-lysylglycyl-D-cysteinyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in cellular signaling and protein interactions.
Industry: Utilized in the production of peptide-based drugs and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Arginine, D-lysylglycyl-D-cysteinyl- involves its interaction with various molecular targets and pathways:
Nitric Oxide Production: L-Arginine is a substrate for nitric oxide synthase (NOS), leading to the production of nitric oxide, a key signaling molecule in the cardiovascular system.
Protein Interactions: The peptide can interact with other proteins, influencing cellular processes such as signal transduction and immune responses.
Comparison with Similar Compounds
Similar Compounds
L-Arginine: A semi-essential amino acid involved in nitric oxide production.
L-Lysine: An essential amino acid important for protein synthesis and immune function.
Glycine: A non-essential amino acid that acts as a neurotransmitter and is involved in collagen synthesis.
L-Cysteine: A semi-essential amino acid that contains a thiol group, important for protein structure and function.
Uniqueness
L-Arginine, D-lysylglycyl-D-cysteinyl- is unique due to its specific combination of amino acids, which may confer distinct biological activities and therapeutic potential. The presence of both L- and D-amino acids can influence the peptide’s stability, bioavailability, and interaction with biological targets.
Properties
CAS No. |
186609-30-3 |
|---|---|
Molecular Formula |
C17H34N8O5S |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2R)-2,6-diaminohexanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C17H34N8O5S/c18-6-2-1-4-10(19)14(27)23-8-13(26)24-12(9-31)15(28)25-11(16(29)30)5-3-7-22-17(20)21/h10-12,31H,1-9,18-19H2,(H,23,27)(H,24,26)(H,25,28)(H,29,30)(H4,20,21,22)/t10-,11+,12-/m1/s1 |
InChI Key |
BNIBFLOJZQIBOQ-GRYCIOLGSA-N |
Isomeric SMILES |
C(CCN)C[C@H](C(=O)NCC(=O)N[C@H](CS)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
Canonical SMILES |
C(CCN)CC(C(=O)NCC(=O)NC(CS)C(=O)NC(CCCN=C(N)N)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



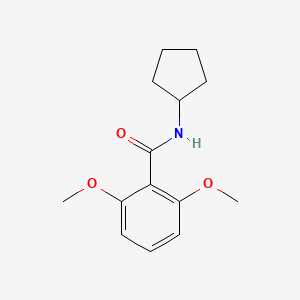
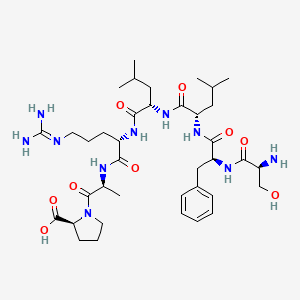
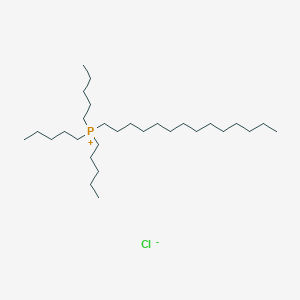

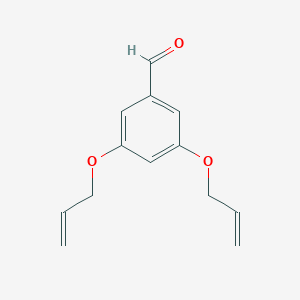
![{4-[4-(Trifluoromethyl)phenoxy]phenyl}phosphonic dichloride](/img/structure/B14259993.png)


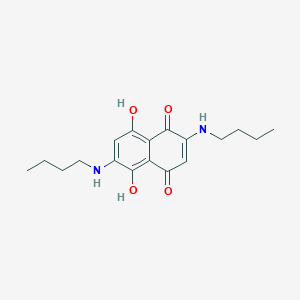
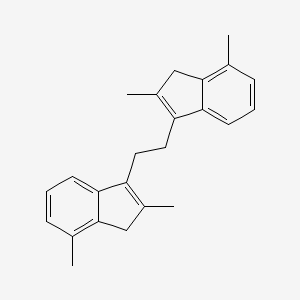
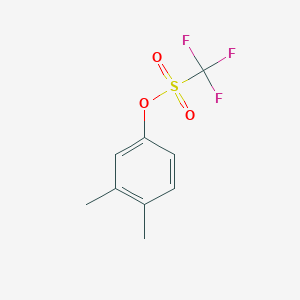
![N-(4-Aminobutyl)-N-(3-aminopropyl)-N'-[(3beta,5alpha)-cholestan-3-yl]urea](/img/structure/B14260028.png)

